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molecular formula C7H8BrNO2 B8694243 N-(3-bromo-5-methoxy-phenyl)-N-hydroxylamine

N-(3-bromo-5-methoxy-phenyl)-N-hydroxylamine

Cat. No. B8694243
M. Wt: 218.05 g/mol
InChI Key: OGDAUZQVCBARBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334271B2

Procedure details

3-Bromo-5-nitroanisole (1.5 g, 6.46 mmol) was dissolved in 20 mL of 1,2-dichloroethane and 20 mL of ethanol, and the mixture was cooled to 0° C. Raney-Ni (30 mg) and hydrazine hydrate (0.79 mL, 12.9 mmol) were added within 10 minutes, and the reaction was stirred for 4 hours at room temperature, when 50 mg of Raney-Ni were added. After stirring for 16 hours, another 50 mg of Raney-Ni were added, and after further stirring for 4 hours, another 50 mg of Raney-Ni were added. Stirring was continued for 4 hours at room temperature, when the starting material had completely disappeared. The reaction mixture was filtered through celite, and the solvent was removed under reduced pressure to provide N-(3-bromo-5-methoxy-phenyl)-N-hydroxylamine as a solid, which was dissolved in 80 ml of toluene. Sodium bicarbonate (597 mg, 7.11 mmol) was added, followed by acetyl chloride (0.51 mL, 7.11 mol). Stirring at room temperature was continued for 20 hours. The reaction mixture was then filtered and concentrated under reduced pressure. The residue was purified by column chromatography (40 g SiO2; EtOAc/heptane in a gradient from 5/95 to 1/3) to yield the title compound as a solid (360 mg, 21% over 2 steps). LC-MS at 254 nm; [M+H] 260.0/262.1; Rt 0.82 min; (LCMS method 1). 1H-NMR (600 MHz; DMSO-d6): 10.85 (brs, 1H), 7.50 (dd, 1H), 7.26 (dd, 1H), 6.94 (dd, 1H), 3.77 (s, 3H), 2.22 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6]([N+:8]([O-])=[O:9])[CH:7]=1.O.NN>ClCCCl.C(O)C.[Ni]>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][OH:9])[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.79 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mg
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
after further stirring for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 4 hours at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OC)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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